3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate
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Overview
Description
3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with a suitable amine to form the benzoyl amide intermediate. This intermediate is then subjected to cyclization reactions to form the diazepine core. The final step involves the esterification of the phenyl group with benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives
- Phenylglyoxylic acid
- Imidazole containing compounds
Uniqueness
3-(10-benzoyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl benzoate is unique due to its complex structure, which includes multiple aromatic rings and a diazepine core. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C39H30N2O4 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[3-(5-benzoyl-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] benzoate |
InChI |
InChI=1S/C39H30N2O4/c42-35-25-30(26-13-4-1-5-14-26)24-33-36(35)37(29-19-12-20-31(23-29)45-39(44)28-17-8-3-9-18-28)41(34-22-11-10-21-32(34)40-33)38(43)27-15-6-2-7-16-27/h1-23,30,37,40H,24-25H2 |
InChI Key |
ZTNFRNGDLBOXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)OC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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